![molecular formula C16H23N3O3S B498962 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide CAS No. 873671-56-8](/img/structure/B498962.png)
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide
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Description
“4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . The specific structure of “4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide” is not provided in the search results.Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could impact its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the effects would be diverse and depend on the specific biological activity being exhibited .
properties
IUPAC Name |
4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-4-22-15-10-14(3)16(11-13(15)2)23(20,21)18-6-5-8-19-9-7-17-12-19/h7,9-12,18H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDOTAIOTVKLJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321624 |
Source
|
Record name | 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641109 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide | |
CAS RN |
873671-56-8 |
Source
|
Record name | 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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